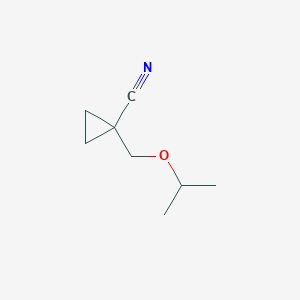
1-(Isopropoxymethyl)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isopropoxymethyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with an isopropoxymethyl group and a nitrile group. It is primarily used for research purposes and is not intended for human use .
Métodos De Preparación
The synthesis of 1-(Isopropoxymethyl)cyclopropane-1-carbonitrile involves several steps. One common method includes the reaction of cyclopropane derivatives with isopropoxymethyl halides under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopropane ring, allowing it to react with the isopropoxymethyl halide .
bulk custom synthesis services are available for large-scale production .
Análisis De Reacciones Químicas
1-(Isopropoxymethyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Aplicaciones Científicas De Investigación
1-(Isopropoxymethyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Medicine: Research involving this compound may focus on its potential pharmacological properties, although it is not used in clinical settings.
Mecanismo De Acción
The mechanism of action of 1-(Isopropoxymethyl)cyclopropane-1-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The cyclopropane ring and nitrile group may play a role in binding to these targets, influencing their activity and leading to various biochemical effects .
Comparación Con Compuestos Similares
1-(Isopropoxymethyl)cyclopropane-1-carbonitrile can be compared with other cyclopropane derivatives and nitrile-containing compounds:
Cyclopropane-1-carbonitrile: Lacks the isopropoxymethyl group, making it less sterically hindered and potentially more reactive.
1-(Methoxymethyl)cyclopropane-1-carbonitrile: Similar structure but with a methoxymethyl group instead of an isopropoxymethyl group, which may affect its reactivity and binding properties.
Cyclopropane-1-carboxamide: Contains an amide group instead of a nitrile group, leading to different chemical and biological properties.
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with molecular targets .
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
1-(propan-2-yloxymethyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-7(2)10-6-8(5-9)3-4-8/h7H,3-4,6H2,1-2H3 |
Clave InChI |
CSKQTYJTBBNHHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC1(CC1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


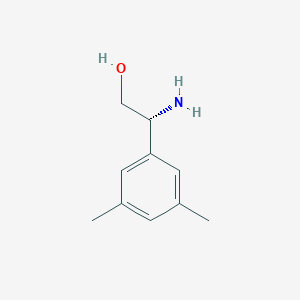
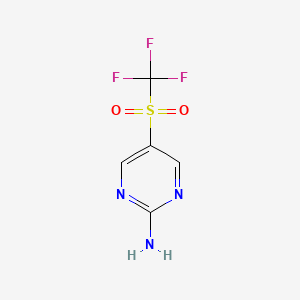
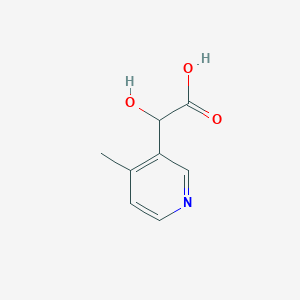
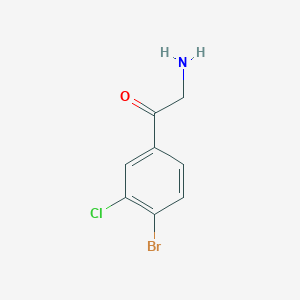
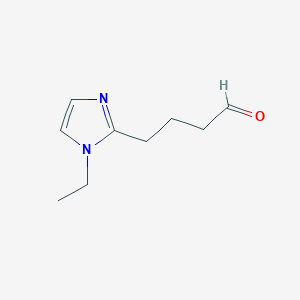
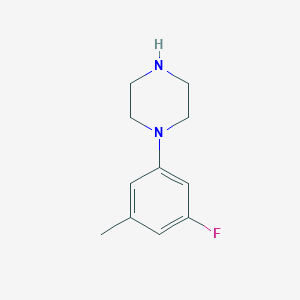
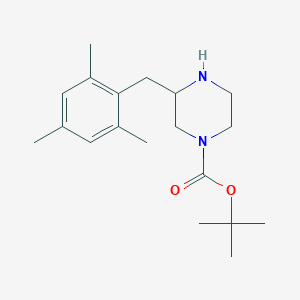
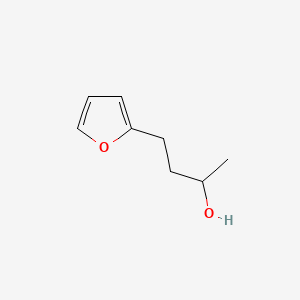
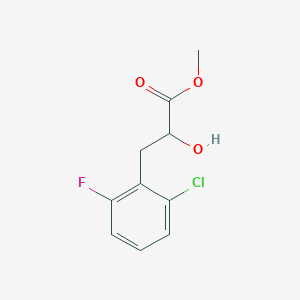
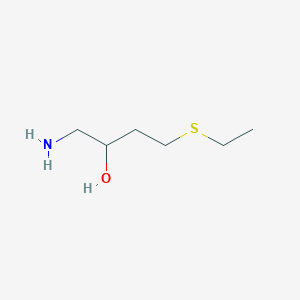
![cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)
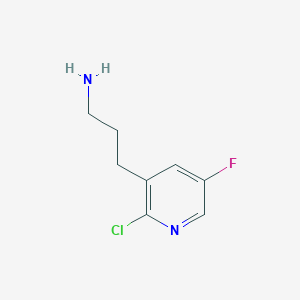
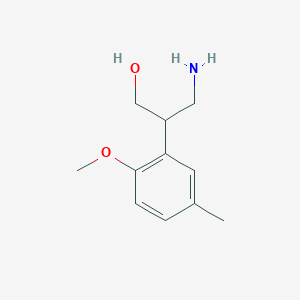
![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)
